5-Bromo-4-cyano-2-nitrobenzoic acid

Beschreibung

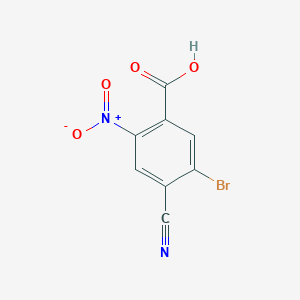

5-Bromo-4-cyano-2-nitrobenzoic acid (CAS 1807029-74-8) is a polyfunctional aromatic compound with the molecular formula C₈H₃BrN₂O₄ and a molecular weight of 271.02 g/mol . Its structure features a benzoic acid backbone substituted with bromine (position 5), cyano (position 4), and nitro (position 2) groups.

Eigenschaften

IUPAC Name |

5-bromo-4-cyano-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrN2O4/c9-6-2-5(8(12)13)7(11(14)15)1-4(6)3-10/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVHTLRDICYKRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])C(=O)O)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula: C_8H_4BrN_3O_4

Molecular Weight: 326.91 g/mol

The compound's structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. The bromine and cyano groups contribute to its biological activity, making it a valuable compound in medicinal chemistry.

Organic Synthesis

5-Bromo-4-cyano-2-nitrobenzoic acid serves as a crucial building block in organic synthesis. It is used to create more complex molecules through various reaction pathways:

- Substitution Reactions: The halogenated groups allow for nucleophilic substitutions.

- Coupling Reactions: It is effective in Suzuki–Miyaura coupling reactions, facilitating carbon-carbon bond formation.

Biochemical Assays

The compound is utilized in biochemical assays for studying metabolic pathways and enzyme functions. Its ability to inhibit specific enzymes makes it a useful tool for investigating biochemical processes.

Pharmaceutical Development

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. It acts as an intermediate in the synthesis of pharmaceutical compounds, including those targeting metabolic disorders.

Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of halogenated benzoic acids on specific enzymes. The results indicated that this compound exhibited significant inhibition against target enzymes involved in metabolic processes, suggesting its potential use in treating metabolic disorders.

Study 2: Antimicrobial Activity

Research on the antimicrobial properties of benzoic acid derivatives revealed that this compound showed notable activity against various bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis, confirmed through structural analysis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of 5-bromo-4-cyano-2-nitrobenzoic acid with related brominated nitrobenzoic acid derivatives:

Key Observations:

- Electron-withdrawing effects: The cyano group in the target compound enhances acidity compared to analogs with methyl or fluorine substituents .

- Molecular weight: The presence of a cyano group increases molecular weight relative to simpler derivatives like 3-bromo-5-nitrobenzoic acid.

Vorbereitungsmethoden

Diazotization and Halogenation Followed by Cyanation

A common approach involves starting from amino-substituted benzoic acid derivatives, which are converted into halogenated intermediates via diazotization and halogen substitution, followed by cyanation to introduce the cyano group.

Step 1: Diazotization and Iodination

- Starting from 2-amino-4-bromo-5-fluorobenzoic acid methyl ester, the amino group is diazotized by reaction with sodium nitrite in acidic medium at low temperature (0-5 °C).

- Potassium iodide is added to replace the diazonium group with iodine, yielding 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester.

- Reaction conditions: sulfuric acid (20% by mass), sodium nitrite (1.2 equivalents), potassium iodide (2 equivalents), reaction time 1-5 hours.

- Yield: Approximately 72-87% depending on scale and exact conditions.

Step 2: Cyanation

- The iodinated intermediate is reacted with cuprous cyanide or zinc cyanide in an organic solvent such as N-methylpyrrolidone or N,N-dimethylformamide under nitrogen atmosphere.

- Reaction temperature: 60-80 °C.

- Reaction time: 5-10 hours.

- Workup involves quenching with ammonium chloride and aqueous ammonia, extraction with ethyl acetate, washing, concentration, and purification by column chromatography.

- Yield: 88-91%.

This method is efficient, with a relatively short process route and high yields of the cyano-substituted product.

Nitration and Esterification Routes

Another approach involves nitration of bromobenzoic acid derivatives followed by esterification and further functionalization.

-

- 4-Bromo-2-nitrobenzoic acid can be prepared by nitration of 4-bromobenzoic acid using concentrated sulfuric acid and nitric acid under controlled temperature conditions.

- The nitro group is introduced selectively at the 2-position relative to the carboxyl group.

-

- The nitrobenzoic acid is converted to methyl 4-bromo-2-nitrobenzoate by reaction with methylating agents such as iodomethane in the presence of a base like 1,8-diazabicycloundec-7-ene (DBU) in N,N-dimethylformamide (DMF) at 0-20 °C.

- After methylation, the product is purified by extraction and chromatography.

- Yield: Approximately 90%.

-

- The nitro group can be reduced to an amino group using tin(II) chloride dihydrate (SnCl2·2H2O) in a mixture of ethyl acetate and dichloromethane at room temperature.

- The amino intermediate can then be further functionalized as needed.

- Yield: Around 93%.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 5-Bromo-4-cyano-2-nitrobenzoic acid, and how do substituent positions influence reactivity?

- Methodology : Synthesis typically involves sequential functionalization. For example, bromination and nitration must consider directing effects of existing groups. Evidence from structurally similar compounds (e.g., 5-Bromo-2-chlorobenzoic acid in ) suggests using electrophilic aromatic substitution (EAS) with careful control of reaction conditions (temperature, catalyst). The cyano group may require protection during nitration due to its electron-withdrawing nature. Purification via recrystallization (as in for bromo-fluorobenzoic acids) or column chromatography is critical.

- Analytical Validation : Confirm regiochemistry using (aromatic proton splitting patterns) and IR spectroscopy (nitro and cyano stretching frequencies ~1520 cm and ~2240 cm, respectively) .

Q. How can researchers reliably characterize the crystal structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX software ( ) for structure refinement. ORTEP-3 ( ) can visualize thermal ellipsoids to assess positional disorder. Ensure crystal quality by optimizing solvent systems (e.g., ethanol/water mixtures) and slow evaporation. For powders, pair XRD with solid-state NMR to cross-validate .

Q. What are the common impurities observed during synthesis, and how are they identified?

- Methodology : By-products often arise from incomplete substitution or oxidation. Use HPLC-MS to detect intermediates (e.g., de-brominated or over-nitrated species). Compare retention times and fragmentation patterns with standards. TLC with UV/fluorescence detection () can monitor reaction progress .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for introducing the cyano group?

- Methodology : Density Functional Theory (DFT) calculates transition-state energies to predict regioselectivity. For example, model the nitration step to evaluate whether the cyano group directs incoming electrophiles meta or para. Software like Gaussian or ORCA can simulate substituent effects. Pair computational results with kinetic studies (e.g., varying HNO concentration) to validate predictions .

Q. How should researchers resolve contradictions in spectroscopic data between batches?

- Methodology : Cross-validate using multiple techniques. For instance, if shows unexpected peaks, perform 2D NMR (HSQC, HMBC) to assign signals unambiguously. If IR data conflicts with literature (e.g., ’s nitro group absorptions), check for hydration/degradation using Karl Fischer titration or TGA. Replicate synthesis under inert atmospheres to rule out oxidation .

Q. What strategies mitigate decomposition during long-term storage?

- Methodology : The nitro and cyano groups increase sensitivity to light and moisture. Store under argon at −20°C in amber vials (as in for fluorobenzoic acids). Conduct accelerated stability studies (40°C/75% RH for 1 month) and monitor via HPLC. Add stabilizers like BHT (0.1% w/w) if degradation is observed .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.